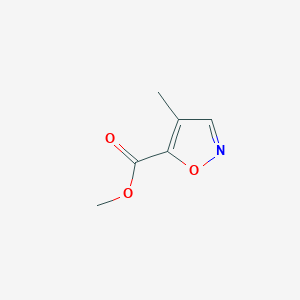

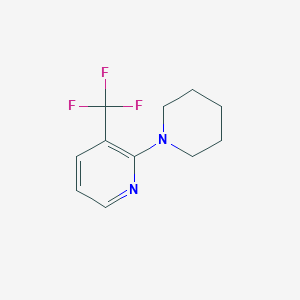

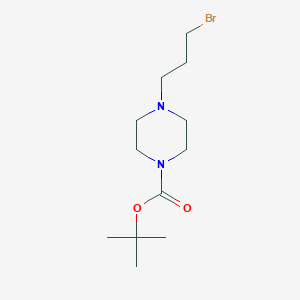

![molecular formula C8H4F3NO B1317246 2-(Trifluoromethyl)benzo[d]oxazole CAS No. 2008-04-0](/img/structure/B1317246.png)

2-(Trifluoromethyl)benzo[d]oxazole

説明

Synthesis Analysis

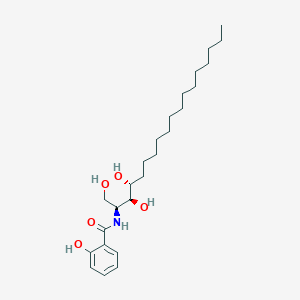

TFMBO can be synthesized by the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the reaction of bromo arene with trifluoroacetic anhydride and triethylamine in N,N-dimethyl-formamide at 180°C for 12 hours .Molecular Structure Analysis

The molecular structure of TFMBO is represented by the formula C8H4F3NO . The InChI key for TFMBO is PXCLUIRANQLJTI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

TFMBO is a yellow liquid at room temperature . It has a molecular weight of 187.12 . The compound has a high GI absorption and is BBB permeant . Its Log Po/w (iLOGP) is 2.09, indicating its lipophilicity . The water solubility of TFMBO is 0.0954 mg/ml .科学的研究の応用

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . Oxazoles and its derivatives are a part of a number of medicinal compounds .

For example, Patel et al. synthesized a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones and examined its antibacterial potential against S. aureus and S. pyogenes, P. aeruginosa and E. coli and C. albicans, A. niger and A. clavatus .

- A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride was elaborated . This method was scaled up to 70 g of the desired ketones in a single run . The oxazole core demonstrated tolerance to various functional group transformations . This has approved the possibility of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .

- Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities. The trifluoromethyl group and 1,3-oxazole core are widely used for drug discovery . According to the DrugBank database, over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group and 5 drugs – 1,3-oxazole or benzoxazole moiety .

- Introduction of the trifluoromethyl group is also valuable for 19 F NMR spectroscopy experiments, including biochemical studies . Due to the presence of electron-withdrawing substituents, carbonyl groups in 2-(trifluoroacetyl)-1,3- azoles are highly reactive and have been successfully modified via reactions with reducing agents and various C-nucleophiles .

Synthesis of Low-Molecular 2-(Trifluoroacetyl)oxazoles

Antibacterial and Anticancer Activities

Biochemical Studies

- A feasible, scalable, and cost-effective method for the synthesis of low-molecular 2-(trifluoroacetyl)oxazoles from the corresponding oxazoles and trifluoroacetic anhydride was elaborated . This method was scaled up to 70 g of the desired ketones in a single run . The oxazole core demonstrated tolerance to various functional group transformations . This has approved the possibility of using 2-(trifluoroacetyl)oxazoles as starting materials for medicinal chemistry .

- Substances containing 2-(trifluoroacetyl)oxazole fragment have been tested for antibacterial and anticancer activities. The trifluoromethyl group and 1,3-oxazole core are widely used for drug discovery . According to the DrugBank database, over 80 drugs approved by the U.S. Food and Drug Administration (FDA) contain at least one trifluoromethyl group and 5 drugs – 1,3-oxazole or benzoxazole moiety .

- Introduction of the trifluoromethyl group is also valuable for 19 F NMR spectroscopy experiments, including biochemical studies . Due to the presence of electron-withdrawing substituents, carbonyl groups in 2-(trifluoroacetyl)-1,3- azoles are highly reactive and have been successfully modified via reactions with reducing agents and various C-nucleophiles .

Synthesis of Low-Molecular 2-(Trifluoroacetyl)oxazoles

Antibacterial and Anticancer Activities

Biochemical Studies

Safety And Hazards

TFMBO is associated with certain hazards. The GHS pictograms indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements recommend avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCLUIRANQLJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30534166 | |

| Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)benzo[d]oxazole | |

CAS RN |

2008-04-0 | |

| Record name | 2-(Trifluoromethyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30534166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。